molecular formula C8H12N2O4 B6300489 Ethyl 2-(ureidomethylene)acetoacetate CAS No. 6319-01-3

Ethyl 2-(ureidomethylene)acetoacetate

Cat. No. B6300489
CAS RN: 6319-01-3
M. Wt: 200.19 g/mol
InChI Key: FTGFUKQTCIZBEQ-UVJWVVOVSA-N
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Description

Ethyl 2-(ureidomethylene)acetoacetate is a chemical compound with the linear formula C8H12N2O4 . It is a unique chemical that is used in various applications.


Molecular Structure Analysis

The molecular structure of Ethyl 2-(ureidomethylene)acetoacetate is represented by the linear formula C8H12N2O4 . The molecular weight of this compound is 200.196 .

Safety And Hazards

While specific safety and hazard information for Ethyl 2-(ureidomethylene)acetoacetate is not available, general safety measures for handling chemicals should be followed. These include avoiding contact with eyes, skin, and clothing, keeping away from open flames and hot surfaces, and taking precautionary measures against static discharges .

Relevant Papers One relevant paper titled “Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines” discusses the synthesis of hexahydropyrimidines via three-component condensation of ethyl acetoacetate with formaldehyde and primary amines . Another paper titled “Synthesis of ethyl acetoacetate from ethyl acetate using sodium …” discusses the synthesis of Ethyl acetoacetate from ethyl acetate by the Claisen condensation reaction .

properties

IUPAC Name

ethyl (E)-2-[(E)-carbamoyliminomethyl]-3-hydroxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-3-14-7(12)6(5(2)11)4-10-8(9)13/h4,11H,3H2,1-2H3,(H2,9,13)/b6-5+,10-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGFUKQTCIZBEQ-UVJWVVOVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)C=NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/C=N/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(ureidomethylene)acetoacetate

CAS RN

6319-01-3
Record name NSC62021
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC31962
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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